

# N-Nitroso Varenicline: A Technical Overview of a Critical Impurity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**N-Nitroso Varenicline** has emerged as a significant subject of interest within the pharmaceutical industry, primarily due to its classification as a nitrosamine impurity. Nitrosamines are a class of compounds that are of concern due to their potential carcinogenic properties. The presence of **N-Nitroso Varenicline** in the smoking cessation drug Varenicline has led to regulatory scrutiny and product recalls, underscoring the critical need for its monitoring and control in pharmaceutical formulations.[1][2][3][4] This technical guide provides a comprehensive overview of **N-Nitroso Varenicline**, including its chemical identity, formation, and analytical methodologies for its detection and quantification.

### **Core Data and Molecular Structure**

**N-Nitroso Varenicline** is a nitrosamine derivative of Varenicline, a partial agonist of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor used to aid in smoking cessation.[5][6] The core chemical and physical properties of **N-Nitroso Varenicline** are summarized in the table below.



| Identifier        | Value                                                                                | Source          |
|-------------------|--------------------------------------------------------------------------------------|-----------------|
| CAS Number        | 2755871-02-2                                                                         | [7][8][9][10]   |
| Molecular Formula | C13H12N4O                                                                            | [8][9][10][11]  |
| Molecular Weight  | 240.26 g/mol                                                                         | [8][10][11][12] |
| IUPAC Name        | 8-nitroso-7,8,9,10-tetrahydro-<br>6H-6,10-methanoazepino[4,5-<br>g]quinoxaline       | [5][9]          |
| Synonyms          | Varenicline Nitroso Impurity 2,<br>N-Nitroso-Varenicline,<br>Varenicline Impurity 13 | [9][10]         |
| Appearance        | Off-white solid                                                                      | [8]             |
| Solubility        | Soluble in Methanol and Acetonitrile                                                 | [8][9]          |
| Storage           | 2-8°C                                                                                | [8][9]          |

#### Molecular Structure:

The molecular structure of **N-Nitroso Varenicline** is characterized by the addition of a nitroso group (-N=O) to the secondary amine of the Varenicline molecule.

## Formation Pathway of N-Nitroso Varenicline

The formation of **N-Nitroso Varenicline** is a result of the reaction between Varenicline, which contains a secondary amine, and a nitrosating agent.[5] This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or during storage.[1][5] The presence of residual nitrites, which can act as nitrosating agents, is a key factor in its formation.[3] The general mechanism involves the nitrosation of the secondary amine in Varenicline.





Click to download full resolution via product page

Caption: Formation of N-Nitroso Varenicline from Varenicline.

## **Analytical Methodologies**

The detection and quantification of **N-Nitroso Varenicline** at trace levels in pharmaceutical products are crucial for ensuring patient safety. Regulatory agencies like the FDA have established acceptable intake limits for this impurity.[4][13] The most common analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).

## **Experimental Protocol: LC-ESI-HRMS Method for Determination in Drug Product**

This protocol is based on methods developed for the quantification of **N-Nitroso Varenicline** in Varenicline tartrate drug products.[14]

- 1. Sample Preparation:
- Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of Varenicline in methanol.
- Transfer the crushed powder to a 15 mL glass centrifuge tube.
- Add the appropriate volume of methanol and vortex for approximately one minute.
- Shake the sample for 40 minutes using a mechanical shaker.



- Centrifuge the sample to separate the supernatant.
- Filter the supernatant through a 0.22  $\mu m$  PVDF syringe filter into an HPLC vial for analysis.

#### 2. Chromatographic Conditions:

| Parameter          | Specification                                                                                     |
|--------------------|---------------------------------------------------------------------------------------------------|
| Instrument         | HPLC or UHPLC system coupled with a high-<br>resolution mass spectrometer (e.g., Q<br>ExactiveTM) |
| Column             | XSelect CSH Phenyl-Hexyl XP, 2.5 μm, 130 Å,<br>150 x 4.6 mm                                       |
| Mobile Phase A     | 0.1% Formic Acid in Water                                                                         |
| Mobile Phase B     | 0.1% Formic Acid in Methanol                                                                      |
| Flow Rate          | Gradient elution                                                                                  |
| Injection Volume   | To be optimized                                                                                   |
| Column Temperature | To be optimized                                                                                   |

#### 3. Mass Spectrometry Conditions:

| Parameter       | Specification                               |
|-----------------|---------------------------------------------|
| Ionization Mode | Electrospray Ionization (ESI), Positive     |
| Scan Mode       | High-Resolution Accurate Mass (HRAM)        |
| Monitored m/z   | Accurate m/z of the protonated impurity ion |

#### 4. Quantification:

Quantification is performed by comparing the peak area of **N-Nitroso Varenicline** in the sample to a calibration curve generated from a reference standard.[14]



## **Experimental Workflow**

The following diagram illustrates a typical workflow for the analysis of **N-Nitroso Varenicline** in a pharmaceutical sample.





Click to download full resolution via product page

Caption: Workflow for **N-Nitroso Varenicline** Analysis.



## **Regulatory Context and Health Concerns**

**N-Nitroso Varenicline** is classified as a probable human carcinogen.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict limits on the acceptable daily intake of nitrosamine impurities in drug products to mitigate potential health risks.[4][13] The presence of **N-Nitroso Varenicline** above these limits has led to voluntary recalls of Varenicline products.[4] Manufacturers are required to perform risk assessments and implement control strategies to minimize the formation of such impurities.

## Conclusion

The identification and control of **N-Nitroso Varenicline** are of paramount importance in ensuring the safety and quality of Varenicline-containing medicines. A thorough understanding of its chemical properties, formation pathways, and the availability of sensitive analytical methods are essential for pharmaceutical scientists and manufacturers. Continuous monitoring and process optimization are necessary to keep the levels of this impurity within the stringent regulatory limits. This technical guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Varenicline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. resolvemass.ca [resolvemass.ca]
- 2. AU2022326252A1 Stabilized solid oral pharmaceutical composition of varenicline -Google Patents [patents.google.com]
- 3. Nitrosamine in Varenicline particularly Nitroso-varenicline N-nitrosamines Chemistry -Nitrosamines Exchange [nitrosamines.usp.org]
- 4. nri-inc.org [nri-inc.org]
- 5. N-Nitroso Varenicline, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]







- 6. N-Nitroso Varenicline | molsyns.com [molsyns.com]
- 7. N-Nitroso Varenicline | CAS 2755871-02-2 | LGC Standards [lgcstandards.com]
- 8. allmpus.com [allmpus.com]
- 9. N-Nitroso Varenicline Daicel Pharma Standards [daicelpharmastandards.com]
- 10. N-Nitroso Varenicline | C13H12N4O | CID 163880833 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GSRS [precision.fda.gov]
- 12. N-Nitrosovarenicline | C13H12N4O | CID 167366008 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Laboratory analysis of varenicline products by FDA Limits of Nitrosamines -Nitrosamines Exchange [nitrosamines.usp.org]
- 14. fda.gov [fda.gov]
- To cite this document: BenchChem. [N-Nitroso Varenicline: A Technical Overview of a Critical Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13418947#n-nitroso-varenicline-cas-number-and-molecular-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com